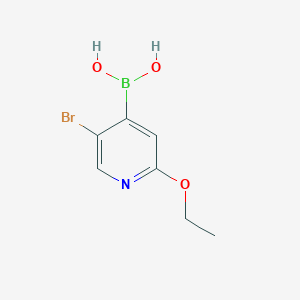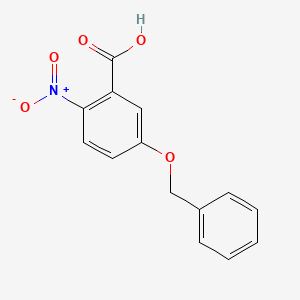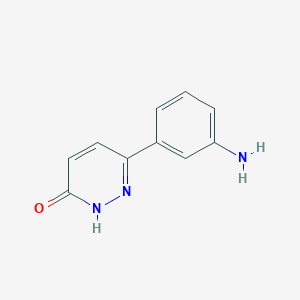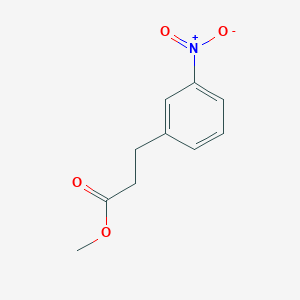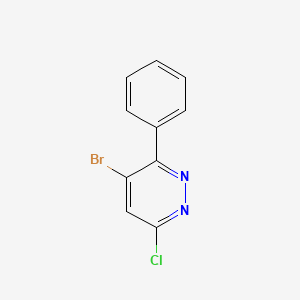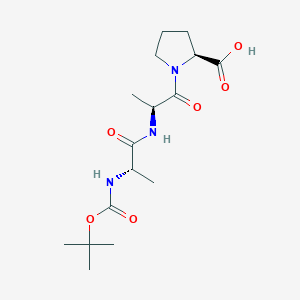
Boc-ala-ala-pro-OH
Overview
Description
Boc-ala-ala-pro-OH, also known as (S)-1-((S)-2-((S)-2-(tert-butoxycarbonylamino)propanamido)propanoyl)pyrrolidine-2-carboxylic acid, is a compound used primarily as a building block in peptide synthesis. It is a tripeptide consisting of three amino acids: alanine, alanine, and proline, with a tert-butoxycarbonyl (Boc) protecting group attached to the N-terminus. This compound is often utilized in the synthesis of enzyme substrates and inhibitors, particularly those derived from rhodamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ala-ala-pro-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of alanine using the Boc group. The protected alanine is then coupled with another Boc-protected alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is then coupled with Boc-protected proline under similar conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC). The production is carried out under good manufacturing practices (GMP) to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-ala-ala-pro-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA, HCl in dioxane
Coupling: DCC, DIC, DMAP
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of the tripeptide.
Coupling: Formation of longer peptide chains or more complex peptide structures.
Scientific Research Applications
Boc-ala-ala-pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block for synthesizing longer peptides and proteins.
Enzyme Substrates and Inhibitors: Utilized in the development of enzyme substrates and inhibitors, especially those derived from rhodamine.
Drug Discovery: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-ala-ala-pro-OH is primarily related to its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide chain is formed, the Boc group is removed under acidic conditions, revealing the free amine group, which can then participate in further reactions or interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Boc-ala-ala-OH: A dipeptide consisting of two alanine residues with a Boc protecting group.
Boc-ala-pro-OH: A dipeptide consisting of alanine and proline with a Boc protecting group.
Boc-pro-pro-OH: A dipeptide consisting of two proline residues with a Boc protecting group.
Uniqueness
Boc-ala-ala-pro-OH is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for the synthesis of specific peptide sequences and the development of enzyme substrates and inhibitors with unique properties.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXQIHRIIHENX-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



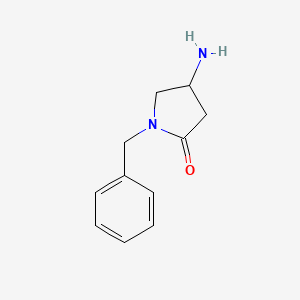
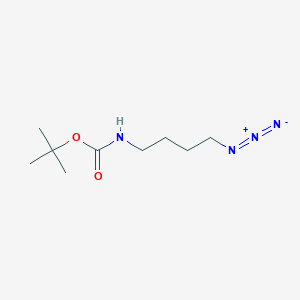
![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
